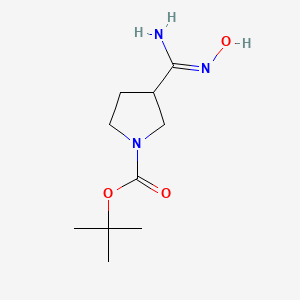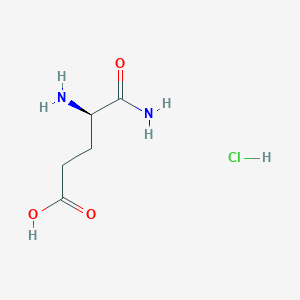
D-Glutamic acid alpha-amide, HCl
Descripción general
Descripción
“D-Glutamic acid alpha-amide, HCl” is a derivative of D-Glutamic acid . It is an isoglutamine and a D-glutamic acid derivative . It is an enantiomer of a L-isoglutamine . It is a white powder and it is stored at 0 - 8 C .
Molecular Structure Analysis
The molecular structure of D-Glutamic acid alpha-amide, HCl is composed of D-glutamic acid or L-glutamic acid monomers linked by γ-amide bonds . The molecular weight is 146.14 .
Physical And Chemical Properties Analysis
D-Glutamic acid alpha-amide, HCl is a white powder . It has a density of 1.321±0.06 g/cm3 . It has a melting point of > 220 C . It is stored at 0 - 8 C .
Aplicaciones Científicas De Investigación
Biomedical Material Applications
Gamma-Poly-glutamic acid (γ-PGA), which includes D-glutamic acid units, is noted for its excellent biocompatibility, biodegradability, and non-toxicity. It finds application in medicine as a metal chelator, drug carrier, gene vector, vaccine adjuvant, tissue engineering material, and contrast agent, demonstrating its potential as a versatile biomedical material (Guoliang Wang et al., 2020).
Drug Delivery and Biomedical Applications
Poly-glutamic acid (PGA), synthesized both chemically and microbiologically, showcases water solubility, biodegradability, and non-toxicity, marking its suitability for biomedical applications, notably in drug delivery systems and as biological adhesives. Its use is expanding in the medical field, driven by its compatibility with human tissues (I. Shih et al., 2004).
Corrosion Inhibition for Metals
Interestingly, research has explored the use of glutamic acid and its derivatives as corrosion inhibitors for metals, highlighting a less conventional application of this amino acid. Its efficiency as an inhibitor can vary with experimental conditions, but it presents a promising avenue for protecting metals in aggressive environments (Latifa Hamadi et al., 2018).
Nutritional and Flavor Enhancer
Glutamic acid, commonly associated with the umami flavor, serves as a flavor enhancer in foods, underlining its importance beyond biomedical applications. Its role in nutrition is also critical, serving as an energy source for certain tissues and as a substrate for glutathione synthesis, showcasing its broad utility beyond just flavor enhancement (S. Jinap & P. Hajeb, 2010).
Safety And Hazards
Direcciones Futuras
Poly-γ-glutamic acid (γ-PGA), a natural polymer synthesized by several gram-positive bacteria, is anionic, water-soluble, biodegradable, edible, nontoxic, and nonimmunogenic for humans and the environment . Its α-carboxylate side chains can be chemically modified to introduce various drugs, or to modulate the amphiphilicity of the polymer . These features of γ-PGA are very useful for pharmaceutical and biomedical applications . This suggests that D-Glutamic acid alpha-amide, HCl, being a derivative of D-Glutamic acid, may also have potential applications in the biomedical field.
Propiedades
IUPAC Name |
(4R)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-AENDTGMFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glutamic acid alpha-amide, HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)
![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)
![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)
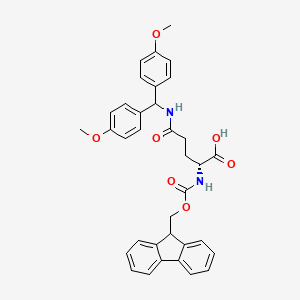
![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1442642.png)
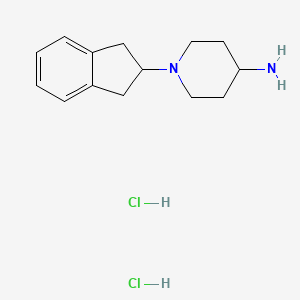
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)
![[(1-Ethyl-1H-imidazol-2-YL)methyl]methylamine dihydrochloride](/img/structure/B1442647.png)
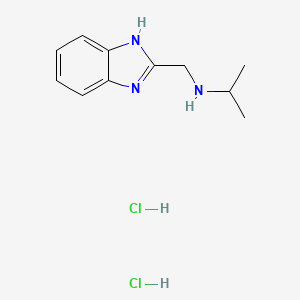
-amine dihydrochloride](/img/structure/B1442651.png)

![1,4-Dioxaspiro[4.5]decan-7-amine](/img/structure/B1442656.png)
